(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine
Overview
Description
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 3-position and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.
Attachment to the Pyridine Ring: The cyclopropylmethoxy group is then attached to the 3-position of the pyridine ring through a substitution reaction.
Introduction of the Methanamine Group: Finally, the methanamine group is introduced at the 4-position of the pyridine ring through another substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. These methods often include the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-(Methoxy)pyridin-4-yl)methanamine: Similar structure but lacks the cyclopropyl group.
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
(3-(Cyclopropylmethoxy)pyridin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
The uniqueness of (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group at the 3-position and the methanamine group at the 4-position makes it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHSZYNNWJUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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